molecular formula C10H13BrClNO3 B3026416 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone,monohydrochloride CAS No. 2303508-66-7

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone,monohydrochloride

Cat. No.: B3026416
CAS No.: 2303508-66-7
M. Wt: 310.57 g/mol
InChI Key: QEGWLXAUBMCGTL-UHFFFAOYSA-N
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Description

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride, also known as bk-2C-B, is a novel psychoactive substance. It is a beta-keto analog of the popular psychedelic 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B). This compound has recently emerged in the market and is known for its psychoactive and psychedelic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride involves several steps:

    Grignard Reaction: Starting from 4-bromo-2,5-dimethoxybenzaldehyde, a Grignard reaction is performed using methylmagnesium bromide.

    Oxidation: The resulting product is then oxidized using pyridinium chlorochromate (PCC) to form the corresponding ketone.

    α-Bromination: The ketone undergoes α-bromination.

    Reaction with Hexamethylenetetramine: The brominated intermediate reacts with hexamethylenetetramine.

    Acid Hydrolysis: Finally, acid hydrolysis is performed to yield the primary amine.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy, gas chromatography, and high-resolution mass spectrometry ensures the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC) for oxidation.

    Reducing Agents: Sodium borohydride for reduction.

    Halogenating Agents: Bromine for bromination.

Major Products Formed

Scientific Research Applications

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood. The compound’s psychoactive effects are mediated through the modulation of neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride is unique due to its beta-keto structure, which differentiates it from other phenethylamines. This structural difference contributes to its distinct pharmacological profile and psychoactive effects .

Properties

IUPAC Name

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGWLXAUBMCGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CN)OC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone,monohydrochloride
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2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone,monohydrochloride
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2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone,monohydrochloride
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2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone,monohydrochloride

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